2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one
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Overview
Description
2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound with a unique structure that includes both pyridine and pyrazine rings.
Mechanism of Action
Mode of Action
The mode of action of 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with its targets, leading to changes in the electronic structures, charge injection and transport, and absorption and emission properties . The compound’s absorption peaks can be characterized as π–π* transitions and are coupled with the location of electron density distribution change in different repeat units .
Result of Action
The compound’s interaction with its targets can lead to changes in the electronic structures, charge injection and transport, and absorption and emission properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes with amines and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylpyrido[2,3-b]pyrazine
- 5,5-Dimethyl-5H-dibenzo[b,d]silol-3-yl-2,3-dimethylpyrido[3,4-b]pyrazine
- Dibenzo[b,d]thiophen-3-yl-2,3-dimethylpyrido[3,4-b]pyrazine .
Uniqueness
2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions also adds to its versatility as a research compound .
Properties
IUPAC Name |
2,3-dimethyl-6H-pyrido[3,4-b]pyrazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-6(2)12-8-7(11-5)3-4-10-9(8)13/h3-4H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAVXUBBGAZCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CNC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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